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1-Hydroxy-3-methylpyrazin-2(1H)-

one

CAS No.: 105985-13-5

Cat. No.: B3363841

Get Quote

In 1940, a routine observation by Edwin C. White and Justina H. Hill of a fungal culture,

Aspergillus flavus, revealed a filtrate with potent bactericidal properties. This initial finding led to

the isolation and crystallization of the active compound in 1943, which, owing to its fungal origin

and acidic nature, was named aspergillic acid[1]. This discovery opened the door to a

fascinating class of pyrazine-derived cyclic hydroxamic acids. Aspergillic acid and its

subsequently discovered structural analogs represent a family of mycotoxins with a broad

spectrum of biological activities, ranging from antimicrobial and antifungal to potential antitumor

applications[1][2].

This technical guide provides an in-depth exploration of aspergillic acid, its structural analogs,

and derivatives. We will delve into the molecular architecture, biosynthetic pathways,

mechanisms of action, and the key methodologies employed by researchers to study these

compelling molecules. The content herein is designed for researchers, scientists, and drug

development professionals, offering not just a review of the existing literature but also practical,

field-proven insights into the experimental choices that drive discovery in this area.
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Chapter 1: The Molecular Architecture of the
Aspergillic Acid Family
The foundational structure of aspergillic acid is a 1-hydroxy-2(1H)-pyrazinone ring, substituted

with aliphatic side chains derived from amino acids[1]. This core scaffold, particularly the cyclic

hydroxamic acid functional group, is the epicenter of its biological activity and toxicity[1]. The

identity and position of the side chains, products of the fungal biosynthetic machinery, give rise

to a family of closely related analogs.

Core Structure and Key Analogs

Aspergillic acid itself is chemically known as 6-sec-Butyl-1-hydroxy-3-isobutyl-2(1H)-

pyrazinone, arising from the condensation of L-isoleucine and L-leucine[1][3][4]. Its analogs are

distinguished by variations in these amino acid precursors or subsequent enzymatic

modifications.
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Compound
Name

Chemical
Formula

Molar Mass (
g/mol )

Amino Acid
Precursors

Key Structural
Feature

Aspergillic Acid C₁₂H₂₀N₂O₂ 224.30
L-Leucine & L-

Isoleucine

Parent

compound with

isobutyl and sec-

butyl side

chains[1][3].

Neoaspergillic

Acid
C₁₂H₂₀N₂O₂ 224.30

Two L-Leucine

molecules

Contains two

isobutyl side

chains, differing

from aspergillic

acid by the

position of one

methyl group[5]

[6].

Deoxyaspergillic

Acid
C₁₂H₂₀N₂O 208.30

L-Leucine & L-

Isoleucine

The direct

biosynthetic

precursor to

aspergillic acid;

lacks the N-

hydroxyl group[7]

[8].

Hydroxyaspergilli

c Acid
C₁₂H₂₀N₂O₃ 240.30

L-Leucine & L-

Isoleucine

An oxidized

derivative of

aspergillic acid

with a hydroxyl

group on the

sec-butyl side

chain[3][4][9].

Neohydroxyaspe

rgillic Acid
C₁₂H₂₀N₂O₃ 240.30

Two L-Leucine

molecules

The hydroxylated

analog of

neoaspergillic

acid[6][10].
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Flavacol C₁₀H₁₆N₂O 180.25
Two L-Leucine

molecules

The direct

biosynthetic

precursor to

neoaspergillic

acid[10].

Chapter 2: The Biosynthetic Machinery: The asa
Gene Cluster
The production of aspergillic acid and its derivatives is not a random metabolic event but a

tightly regulated process orchestrated by a dedicated set of genes known as a biosynthetic

gene cluster (BGC). In Aspergillus flavus, this is the asa cluster[5][7]. Understanding this

pathway is critical for any attempts at metabolic engineering to improve yields or generate

novel derivatives.

The biosynthesis begins with the condensation of amino acids, L-leucine and L-isoleucine, a

process initiated by the core enzyme of the cluster, a nonribosomal peptide synthetase-like

(NRPS-like) protein called AsaC[5][11]. This enzyme is solely responsible for creating the

pyrazinone scaffold of the precursor, deoxyaspergillic acid[3][5]. The pathway then proceeds

through a series of oxidative tailoring steps to yield the final products.

Key Enzymatic Steps:

Precursor Formation: The NRPS-like enzyme AsaC condenses L-leucine and L-isoleucine to

form the first key intermediate, deoxyaspergillic acid[3][4][5][7].

N-Oxidation: The cytochrome P450 oxidase AsaD oxidizes the pyrazinone ring, adding a

hydroxyl group to one of the nitrogen atoms. This crucial step converts deoxyaspergillic acid

into the bioactive aspergillic acid, forming the characteristic cyclic hydroxamic acid moiety[3]

[4][7].

Side-Chain Hydroxylation: The desaturase/hydroxylase enzyme AsaB can further modify

aspergillic acid by adding a hydroxyl group to the sec-butyl side chain, resulting in the

formation of hydroxyaspergillic acid[3][4][7].
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A parallel pathway exists in other Aspergillus species, such as those in section Circumdati,

which utilize two L-leucine molecules to produce neoaspergillic acid via a flavacol

intermediate[6][10].
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Caption: Biosynthetic pathway of aspergillic acid in A. flavus.

Chapter 3: Biological Activity and Mechanism of
Action
The biological significance of the aspergillic acid family lies in their potent and diverse activities,

which are intrinsically linked to their chemical structure.

Antimicrobial and Antifungal Activity

Aspergillic acid was first identified for its antibiotic properties and has been shown to be

bactericidal against both Gram-positive and Gram-negative bacteria[1]. Neoaspergillic acid has

also demonstrated significant inhibitory activities against various bacteria, with Minimum

Inhibitory Concentration (MIC) values ranging from 0.49 to 15.62 µg/mL[12]. The antifungal
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properties are also notable, with activity reported against yeasts such as Candida albicans[2]

[12].

Antitumor Potential

Beyond their antimicrobial effects, certain analogs have shown promise as anticancer agents.

Neoaspergillic acid exhibits moderate inhibitory activities against several human cancer cell

lines, including lung (SPC-A-1), liver (BEL-7402), gastric (SGC-7901), and leukemia (K562)

cells, with IC₅₀ values in the range of 7.99 to 24.90 µg/mL[12]. This suggests that the

pyrazinone scaffold could be a valuable starting point for the development of novel

chemotherapeutics. Other metabolites from Aspergillus species have also been investigated for

their antitumor properties, acting through mechanisms like the inhibition of tubulin

polymerization or the induction of apoptosis[13][14][15].

Mechanism of Action: The Critical Role of Ion Chelation

The primary mechanism underlying both the therapeutic bioactivity and the inherent toxicity of

aspergillic acid and its analogs is the function of the hydroxamic acid group as a powerful

chelating agent[1]. This functional group can bind with high affinity to physiologically essential

metal ions, particularly iron (Fe³⁺)[5][7].

When aspergillic acid chelates iron, it forms a stable, reddish trimer complex known as

ferriaspergillin[5][7]. By sequestering iron, the molecule can disrupt critical iron-dependent

cellular processes in competing microbes or host cells, such as DNA replication, respiration,

and enzyme function. This iron-binding capability is believed to be a key factor in the virulence

of A. flavus during plant infections[5][7]. However, this same mechanism is responsible for its

toxicity, as indiscriminate chelation of ions like calcium can disrupt vital physiological functions

in higher organisms[1]. The lethal dose (LD₅₀) of neoaspergillic acid in mice has been reported

as 125 mg/kg, highlighting its significant toxicity[2][12].

Chapter 4: Methodologies for Study and
Characterization
A robust and reproducible methodological framework is essential for the study of aspergillic

acid and its derivatives. The following protocols represent a self-validating system, from fungal

culture to analytical confirmation and bioactivity assessment.
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Caption: General experimental workflow for aspergillic acid research.

Protocol 1: Fungal Culture and Metabolite Extraction
Rationale: This protocol is designed to maximize the production of secondary metabolites,

which are typically produced during the stationary phase of fungal growth. The choice of

organic solvents is based on their ability to efficiently extract semi-polar to non-polar

compounds like aspergillic acid from the aqueous culture medium.

Methodology:

Inoculation: Inoculate 500 mL screw-cap Erlenmeyer flasks containing 100 mL of a suitable

liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose) with spores of the

Aspergillus strain.
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Incubation: Incubate the cultures at 28-30°C in the dark for 7-10 days under static or shaking

conditions[5][16].

Homogenization: After incubation, cut the resulting fungal mycelial mat into small pieces with

a sterile scalpel.

Extraction: Transfer the mycelial pieces and culture filtrate into a larger flask. Add 150 mL of

an extraction solvent mixture, commonly Methanol:Dichloromethane:Ethyl Acetate (10:20:30,

v/v/v)[16].

Agitation: Agitate the mixture on an overhead shaker for 60-90 minutes to ensure thorough

extraction.

Filtration & Evaporation: Filter the mixture to remove fungal biomass. Transfer a known

volume of the organic extract to a clean glass tube and evaporate to dryness under a gentle

stream of nitrogen gas.

Reconstitution: Reconstitute the dried extract in a known volume of methanol or a suitable

solvent for subsequent analysis.

Protocol 2: Analytical Characterization by HPLC-MS/MS
Rationale: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry

(HPLC-MS/MS) is the gold standard for identifying and quantifying secondary metabolites in

complex extracts. A C18 column is used in reverse-phase mode, which is ideal for separating

compounds like aspergillic acid based on their hydrophobicity. The acidic mobile phase

(containing formic acid) aids in the protonation of the analyte, enhancing its ionization and

detection by the mass spectrometer.

Methodology:

System: Waters ACQUITY UPLC system coupled to a Quadrupole Time-of-Flight (qTOF)

mass spectrometer or similar[5].

Column: Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm[5].

Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water

Solvent B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

0–1.5 min: 25% B

1.5–5.0 min: Gradient to 50% B

5.0–5.1 min: Gradient to 100% B

5.1–7.5 min: Hold at 100% B

7.6–10.0 min: Re-equilibrate at 25% B[5]

Flow Rate: 0.5 mL/min[5].

Detection:

Mass Spectrometry: Positive electrospray ionization (ESI+) mode. Scan for the protonated

molecular ions [M+H]⁺:

Deoxyaspergillic Acid: m/z 209.1650[17]

Aspergillic Acid: m/z 225.1600[17]

Hydroxyaspergillic Acid: m/z 241.1550[17]

PDA/UV Detector: Scan from 200-500 nm for characteristic absorbance peaks[5].

Data Analysis: Identify compounds by comparing their retention times and MS/MS

fragmentation patterns with authentic standards or literature data[17].

Protocol 3: Antimicrobial Susceptibility Testing (Broth
Microdilution)
Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC), a quantitative

measure of a compound's antimicrobial potency. It is a standardized, high-throughput method
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that allows for the direct comparison of the activity of different analogs and derivatives.

Methodology:

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to

all wells.

Serial Dilution: Add 50 µL of the reconstituted extract (e.g., at 1 mg/mL) to the first column of

wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the

second, and so on, across the plate.

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5

McFarland standard. Dilute this suspension in MHB to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL.

Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the final

volume to 100 µL.

Controls: Include a positive control (microbes in broth, no compound) and a negative control

(broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48

hours for yeast.

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

growth of the microorganism is observed.

Chapter 5: Applications in Drug Development &
Future Perspectives
The unique structure and potent bioactivity of the aspergillic acid family make them intriguing

candidates for drug development, albeit with significant challenges.

Lead Compound for Novel Therapeutics: The pyrazinone core serves as a promising scaffold

for medicinal chemistry. The antitumor and antimicrobial activities suggest that derivatives

could be synthesized to enhance potency against specific targets while reducing the broad-

spectrum toxicity associated with non-specific ion chelation. Structure-activity relationship
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(SAR) studies are crucial to identify which parts of the molecule are essential for activity versus

toxicity[13].

Diagnostic and Imaging Applications: A novel application has emerged in the field of medical

imaging. Aspergillic acid has been successfully radiolabeled with technetium-99m ([⁹⁹ᵐTc]Tc-

Aspergillic)[18]. In vivo studies in mice demonstrated that this radiolabeled compound

selectively accumulates at sites of inflammation, suggesting its potential as a non-invasive

imaging agent to pinpoint inflammatory processes[18].

Challenges and Future Directions: The primary hurdle for the therapeutic development of

aspergillic acid derivatives is their inherent toxicity[1][12]. Future research must focus on:

Selective Targeting: Modifying the structure to increase affinity for microbial or cancer-

specific metal-dependent enzymes over host targets.

Metabolic Engineering: Leveraging the known biosynthetic gene cluster to produce novel,

less toxic analogs through genetic manipulation of the Aspergillus host.

Delivery Systems: Developing targeted drug delivery systems (e.g., nanoparticles) that

concentrate the compound at the site of infection or tumor, minimizing systemic exposure.

Conclusion
From its humble discovery in an Aspergillus flavus culture, aspergillic acid has grown to

represent a diverse family of bioactive natural products. Characterized by a pyrazinone core

and a crucial hydroxamic acid functional group, these molecules wield potent antimicrobial and

potential antitumor effects through the powerful mechanism of ion chelation. While this same

mechanism imparts significant toxicity, it also presents a unique opportunity for drug design and

development. Through a synergistic approach combining synthetic chemistry, metabolic

engineering, and advanced analytical and biological characterization, the challenges posed by

aspergillic acid and its analogs can be addressed, potentially unlocking a new class of

therapeutic and diagnostic agents.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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